molecular formula C10H18N4O3 B2794479 N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-61-7

N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2794479
CAS No.: 1429417-61-7
M. Wt: 242.279
InChI Key: MPWAIVNYWIMCNI-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine (CAS 1429417-61-7) is a nitro-substituted pyrazole derivative of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H18N4O3 and a molecular weight of 242.28, serves as a versatile chemical building block . The nitro group at the 4-position of the pyrazole ring is a key functional handle for further chemical transformation, allowing researchers to synthesize a diverse array of more complex molecules . The structure features both an ethyl and a 3-ethoxypropyl chain, contributing to its specific physicochemical properties. Recent scientific investigations into structurally related 4-nitro-1H-pyrazole compounds have demonstrated their potential as precursors for the synthesis of novel bioactive molecules . For instance, certain 5-amino-substituted 4-nitro-1H-pyrazole derivatives have shown significant pharmacological activities in preclinical research, underscoring the value of this chemical class in developing new therapeutic agents . As a supplier, we provide this compound to the scientific community as a high-quality intermediate for use exclusively in laboratory research. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the available safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-ethoxypropyl)-1-ethyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-3-13-8-9(14(15)16)10(12-13)11-6-5-7-17-4-2/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWAIVNYWIMCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NCCCOCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with 3-ethoxypropyl bromide under basic conditions, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products:

  • Reduction of the nitro group yields N-(3-Ethoxypropyl)-1-ethyl-4-amino-1H-pyrazol-3-amine.
  • Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Substituents Synthesis Yield/Complexation Notable Properties
N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine C₉H₁₇N₃O₃ Nitro, ethyl, ethoxypropyl Not reported Expected electrophilicity, moderate solubility
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₄ Cyclopropyl, pyridinyl 17.9% m.p. 104–107°C, HRMS-confirmed
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₉N₄S Methylthio, pyridinyl Not reported IR absorption at 3298 cm⁻¹
3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane C₁₄H₂₆N₂O Ethoxypropyl, bicyclic 8.7 g complex β-cyclodextrin inclusion, C% 59.61
Poly [N-(3-ethoxypropyl)acrylamide] Polymer Ethoxypropyl Phase transition at ~25°C Thermo-responsive LCST behavior

Research Findings and Implications

  • Solubility : Ethoxypropyl groups enhance solubility in both small molecules (e.g., β-cyclodextrin complexes ) and polymers , suggesting similar benefits in the target compound.
  • Reactivity : The nitro group in the target compound may increase susceptibility to reduction compared to cyclopropyl or methylthio substituents.

Biological Activity

N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine is a chemical compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18N4O3C_{10}H_{18}N_{4}O_{3} and a molecular weight of 242.28 g/mol. Its structure features a pyrazole ring substituted with ethoxypropyl, ethyl, and nitro groups, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions may modulate enzyme activity or receptor binding, leading to diverse biological effects.

Anti-inflammatory Activity

The compound's structural features position it as a candidate for anti-inflammatory drug development. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. This suggests that this compound may possess similar properties .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and nitration processes. The general synthetic route includes:

  • Alkylation : Reaction of a pyrazole derivative with 3-ethoxypropyl bromide under basic conditions.
  • Nitration : Introduction of the nitro group using nitrating agents.

These methods allow for the production of various derivatives that can be evaluated for enhanced biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Features
N-(3-Ethoxypropyl)-2-nitroanilineAntimicrobialNitro group enhances reactivity
N-(3-Ethoxypropyl)-5,5-dimethyl derivativesPotential anticancerUnique substitution pattern
Other pyrazole derivativesBroad spectrum antibacterial activityVarying substituents influence activity

This table illustrates how variations in substitution can lead to differences in biological activity, highlighting the importance of structural design in drug development.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antibacterial Evaluation : A study on pyrazole derivatives demonstrated significant inhibition against multidrug-resistant strains of bacteria, suggesting that compounds like N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amines could be effective in treating resistant infections .
  • Cytotoxicity Studies : Research on related compounds has shown promising results in cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells, indicating a potential therapeutic window for further investigation .

Q & A

Q. What are the optimized synthetic routes for N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of pyrazole derivatives like this compound typically involves multi-step alkylation and nitration reactions. For example:

  • Step 1 : Alkylation of pyrazole precursors with 3-ethoxypropyl groups using reagents like cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
  • Step 2 : Nitration at the 4-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration.

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .
  • Catalysts : Copper(I) bromide can accelerate coupling reactions but may introduce impurities requiring post-synthesis purification .
  • Yield Optimization : Lower yields (e.g., 17.9% in similar syntheses) often result from side reactions; iterative HPLC or column chromatography (ethyl acetate/hexane gradients) improves purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

Answer: Structural validation requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and nitro-group orientation. For example, nitro groups typically deshield adjacent protons, shifting signals to δ 8.5–9.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical values) .
  • X-ray Crystallography : Single-crystal analysis via SHELX software resolves bond angles and stereochemistry, critical for confirming the ethoxypropyl chain conformation .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Answer: Discrepancies in yields (e.g., 17.9% vs. 73.8% for analogous pyrazole derivatives ) often stem from:

  • Catalyst Efficiency : Palladium on carbon vs. copper(I) bromide in hydrogenation/nitration steps.
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.

Q. Resolution Strategy :

  • Design a fractional factorial experiment varying catalysts, solvents, and temperatures.
  • Use LC-MS to track intermediate stability and optimize quenching conditions to prevent degradation .

Q. How does the nitro group influence the compound’s electronic properties and reactivity in further functionalization?

Answer: The 4-nitro group is a strong electron-withdrawing moiety, which:

  • Reduces Basicity : The pyrazole ring’s N-atoms become less nucleophilic, complicating further alkylation.
  • Directs Electrophilic Substitution : Reactions occur preferentially at the 5-position (meta to nitro).

Q. Experimental Validation :

  • DFT calculations (e.g., Gaussian 16) map electron density distribution.
  • Kinetic studies using Hammett plots correlate substituent effects with reaction rates .

Q. What are the methodological challenges in studying this compound’s interactions with biological targets?

Answer: Key challenges include:

  • Solubility : The ethoxypropyl chain enhances lipophilicity, requiring DMSO/water mixtures (>10% DMSO) for in vitro assays, which may denature proteins .
  • Nitro Group Reduction : In enzymatic assays (e.g., cytochrome P450), nitro groups may undergo reduction to amines, confounding activity results .

Q. Mitigation Strategies :

  • Use anaerobic conditions or add nitroreductase inhibitors in bioassays.
  • Validate interactions via surface plasmon resonance (SPR) to distinguish binding vs. metabolic artifacts .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinase ATP-binding pockets).
  • MD Simulations : GROMACS simulations predict stability of ligand-receptor complexes over 100 ns trajectories.

Case Study :
A derivative lacking the nitro group showed 30% higher binding affinity to COX-2 in silico, validated via SPR .

Q. What analytical discrepancies arise when comparing XRD and NMR data for conformational analysis?

Answer:

  • XRD : Captures solid-state conformation (e.g., ethoxypropyl chain in gauche conformation) .
  • NMR : Reflects solution-state dynamics (e.g., chain rotation averaging signals).

Q. Resolution :

  • Variable-temperature NMR (VT-NMR) quantifies rotational barriers.
  • Compare with DFT-optimized gas-phase structures to reconcile differences .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

Answer:

  • Acidic Conditions : Nitro groups hydrolyze to carboxylic acids (t1/2_{1/2} = 72 hours at pH 3).
  • Aprotic Solvents : Acetonitrile minimizes degradation (0.5% vs. 5% in water over 30 days) .

Q. Recommendations :

  • Store at -20°C in amber vials with molecular sieves to absorb moisture.

Q. What synergistic effects are observed when this compound is combined with other pyrazole derivatives?

Answer: In enzyme inhibition assays (e.g., PDE4B):

  • Synergy : Co-administration with 5-fluoro-pyrazole analogs increases IC50_{50} by 2-fold due to allosteric modulation .
  • Antagonism : Ethoxypropyl chains sterically hinder binding when combined with bulkier derivatives .

Q. How can contradictions in biological activity data across studies be systematically addressed?

Answer:

  • Meta-Analysis : Pool data from PubChem and ChEMBL, adjusting for assay conditions (e.g., ATP concentration in kinase assays).
  • Standardization : Adopt BRENDA guidelines for reporting IC50_{50}, Kd_d, and purity thresholds (>95%) .

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